4-(BENZENESULFONYL)-6-CHLORO-3-(4-ETHOXYBENZOYL)QUINOLINE
Description
4-(Benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline is a quinoline derivative featuring a benzenesulfonyl group at position 3, a chlorine substituent at position 6, and a 4-ethoxybenzoyl moiety at position 2. Quinoline derivatives are widely studied for their diverse pharmacological and material science applications.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-6-chloroquinolin-3-yl]-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO4S/c1-2-30-18-11-8-16(9-12-18)23(27)21-15-26-22-13-10-17(25)14-20(22)24(21)31(28,29)19-6-4-3-5-7-19/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTINJJWMDVVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-3-(4-ETHOXYBENZOYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 4-ethoxybenzoyl chloride: This is achieved by reacting 4-ethoxybenzoic acid with thionyl chloride in the presence of a catalyst such as dimethylformamide (DMF).
Synthesis of the quinoline core: The quinoline core is synthesized through a series of condensation reactions involving appropriate starting materials under controlled conditions.
Introduction of the benzenesulfonyl and chloro groups: These functional groups are introduced through electrophilic substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-6-CHLORO-3-(4-ETHOXYBENZOYL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium boroh
Biological Activity
4-(Benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will delve into its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific methods for this compound may not be widely documented, similar quinoline derivatives are often synthesized through:
- Pd-mediated coupling reactions : This method utilizes palladium catalysts to facilitate the formation of carbon-carbon bonds.
- Substitution reactions : Chlorine and benzenesulfonyl groups can be introduced via electrophilic aromatic substitution.
These synthetic routes are essential for developing compounds with enhanced biological activities.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For example, studies have shown that related compounds demonstrate efficacy against various pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Antimalarial Activity
Quinoline compounds, particularly those modified with various substituents, have been studied for their antimalarial properties. A related study highlighted that certain quinoline-oxazole hybrids displayed moderate activity against Plasmodium falciparum, the parasite responsible for malaria, with sub-micromolar activity observed in vitro . Although specific data on this compound is limited, its structural similarity suggests potential antimalarial effects.
Anticancer Activity
Quinoline derivatives are also investigated for their anticancer properties. Compounds within this class can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the benzenesulfonyl group may enhance these properties by improving solubility and bioavailability.
Cytotoxicity Studies
Cytotoxicity assessments are crucial in evaluating the safety profile of new compounds. Related studies have shown that certain quinoline derivatives exhibit acceptable cytotoxicity against mononuclear leukocytes, suggesting a favorable therapeutic index . Future studies on this compound should include similar evaluations to determine its safety in clinical applications.
Case Study 1: Synthesis and Activity Evaluation
In a notable study involving a series of quinoline derivatives, researchers synthesized several compounds and evaluated their biological activities. Among these, a compound structurally similar to this compound demonstrated promising results against Plasmodium falciparum, indicating potential for further development as an antimalarial agent .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was performed on various quinoline derivatives to identify key structural features responsible for biological activity. Modifications to the sulfonyl and benzoyl groups were found to significantly influence both potency and selectivity against targeted pathogens. This research underscores the importance of chemical modifications in enhancing biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Electronic Effects
Key Compounds for Comparison :
3-(Benzenesulfonyl)-6-chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline (C769-1325) Substituents:
- Position 3: Benzenesulfonyl (similar to target).
- Position 4: Piperazine ring with 2-fluorophenyl.
6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline (C769-0894) Substituents:
- Position 3: 4-Methoxybenzenesulfonyl.
- Position 4: 2-Methylpiperidine. The 2-methylpiperidine substituent may confer conformational rigidity .
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Substituents:
- Position 4: Amino group.
- Positions 2 and 3: Chlorophenyl and methoxyphenyl. Key Differences: The absence of sulfonyl and benzoyl groups reduces steric hindrance and electron-withdrawing effects. The amino group may enhance solubility but decrease stability under oxidative conditions .
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone Substituents:
- Position 3: 4-Isopropylbenzenesulfonyl.
- Position 6: Ethoxy. The quinolinone core (vs. quinoline) introduces a ketone, altering electronic distribution and hydrogen-bonding capacity .
Physicochemical Properties
Notes:
- Lipophilicity: The target compound’s 4-ethoxybenzoyl and benzenesulfonyl groups increase logP compared to simpler analogs like 4-Chloro-6-ethoxy-quinoline .
- Solubility : Piperazine-containing analogs (e.g., C769-1325) may exhibit better aqueous solubility due to polar nitrogen atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
